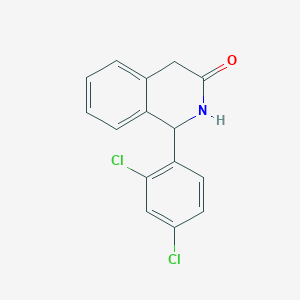

1-(2,4-dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone

Description

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)-2,4-dihydro-1H-isoquinolin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO/c16-10-5-6-12(13(17)8-10)15-11-4-2-1-3-9(11)7-14(19)18-15/h1-6,8,15H,7H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIHDHXJLLDNCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(NC1=O)C3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30317032 | |

| Record name | 1-(2,4-dichlorophenyl)-1,4-dihydroisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809947 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

22990-11-0 | |

| Record name | NSC310191 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-dichlorophenyl)-1,4-dihydroisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone typically involves the reaction of 2,4-dichlorophenyl derivatives with isoquinoline derivatives under specific conditions. One common method involves the use of a nucleophilic substitution reaction where 2,4-dichlorophenyl is reacted with isoquinoline in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as chlorination, nucleophilic substitution, and purification through crystallization or chromatography. The use of advanced equipment and automation can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinolinone derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives with different functional groups.

Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted isoquinolinones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted isoquinolinones, quinolinones, and dihydro derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of isoquinolinones exhibit antidepressant properties. For instance, studies have shown that certain isoquinolinone derivatives can enhance serotonin levels in the brain, which may contribute to their antidepressant effects. The compound's structural features allow it to interact with neurotransmitter systems effectively .

Anticancer Properties

1-(2,4-dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone has been investigated for its anticancer potential. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by modulating pathways involved in cell survival and proliferation. The compound's ability to inhibit specific kinases has been highlighted as a mechanism for its anticancer activity .

Neuroprotective Effects

Recent studies have suggested that this compound may offer neuroprotective benefits. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neuroinflammatory responses is a key area of research .

Case Study 1: Antidepressant Mechanism

A study published in the Journal of Medicinal Chemistry explored the mechanism by which isoquinolinone derivatives affect serotonin receptors. The findings indicated that these compounds act as positive allosteric modulators at serotonin receptors, enhancing their activity without directly activating them .

Case Study 2: Cancer Cell Apoptosis

In a study focusing on cancer therapy, researchers synthesized several isoquinolinone derivatives and tested their effects on human cancer cell lines. The results showed that these compounds could significantly inhibit cell growth and induce apoptosis through the activation of caspase pathways .

Comparative Data Table

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

1-(4-Aminophenyl)-1,4-dihydro-3(2H)-isoquinolinone (CAS 54087-54-6)

- Substituent: 4-Aminophenyl group.

- Molecular Formula : C₁₅H₁₄N₂O; Molecular Weight : 238.28 g/mol .

- Key Differences: The electron-donating amino group enhances solubility in polar solvents compared to the electron-withdrawing dichlorophenyl group in the parent compound. This derivative is a precursor for further functionalization, such as acylation or coupling reactions.

1-(4-Chloro-3-methoxyphenyl)-1,4-dihydro-3(2H)-isoquinolinone (CAS 98788-21-7)

- Substituent : 4-Chloro-3-methoxyphenyl group.

- Molecular Formula: C₁₆H₁₄ClNO₂; Molecular Weight: 287.74 g/mol .

6,7-Dimethoxy-1,4-dihydro-3(2H)-isoquinolinone

- Substituent: 6,7-Dimethoxy groups on the isoquinolinone core.

- Molecular Formula: C₁₁H₁₁NO₃; Molecular Weight: 205.21 g/mol .

- Key Differences : The dimethoxy substituents increase polarity and may enhance binding to biological targets, as seen in antifungal assays of structurally related compounds .

4-Benzylidene-1-phenyl-1,4-dihydro-3(2H)-isoquinolinone (CAS 63930-04-1)

- Substituent : Benzylidene and phenyl groups.

- Molecular Formula: C₂₂H₁₇NO; Molecular Weight: 311.38 g/mol .

Biological Activity

1-(2,4-dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C15H11Cl2NO

- Molecular Weight : 292.2 g/mol

- CAS Number : 22990-11-0

The compound features a dichlorophenyl group attached to a dihydroisoquinolinone moiety, which is known for various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies focusing on its pharmacological properties:

Antimicrobial Activity

Research indicates that isoquinoline derivatives exhibit antimicrobial properties. For example:

- Case Study : A study evaluated various isoquinoline derivatives for their antibacterial effects against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives demonstrated significant inhibition of bacterial growth, suggesting that this compound could possess similar properties .

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities:

- Findings : Isoquinoline derivatives are known to scavenge free radicals and reduce oxidative stress. In vitro assays have shown that these compounds can inhibit lipid peroxidation and enhance cellular antioxidant defenses .

Neuroprotective Effects

Neuroprotection is another area where this compound may show promise:

- Mechanism : Some studies have suggested that isoquinoline derivatives can modulate neurotransmitter systems and exhibit neuroprotective effects against neurodegenerative diseases. This is attributed to their ability to inhibit enzymes involved in neuroinflammation and oxidative damage .

Detailed Research Findings

Case Study 1: Antimicrobial Evaluation

A comprehensive evaluation was conducted on a series of isoquinoline derivatives, including this compound. The results indicated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli strains, highlighting its potential as an antimicrobial agent.

Case Study 2: Neuroprotective Potential

In a study assessing the neuroprotective effects of various compounds in a model of oxidative stress-induced neuronal injury, this compound showed a significant reduction in neuronal cell death compared to control groups. This suggests a potential therapeutic application in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1-(2,4-dichlorophenyl)-1,4-dihydro-3(2H)-isoquinolinone, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions using aldehydes or ketones under acidic or basic conditions. For example, highlights the use of H₃PO₄ at 130°C for cyclization of nitriles into dihydroisoquinolinones, yielding 6,7-dimethoxy derivatives. Optimization involves solvent selection (e.g., dichloromethane or ethanol), temperature control (reflux at ~100°C), and catalysts like sodium hydride (NaH) or polyphosphoric acid (PPA) to enhance regioselectivity . Purification via silica gel chromatography or recrystallization is critical for structural purity .

Q. Which analytical techniques are recommended for confirming the structural integrity of this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (MS) are essential for verifying molecular structure, as demonstrated in for derivatives. X-ray crystallography (e.g., ) provides definitive confirmation of stereochemistry and hydrogen-bonding interactions, particularly for resolving diastereomers or polymorphs. High-resolution mass spectrometry (HRMS) and infrared spectroscopy (IR) further validate functional groups and molecular weight .

Q. What are the common reactivity patterns of 1,4-dihydro-3(2H)-isoquinolinones in substitution or addition reactions?

- Methodological Answer : The α,β-unsaturated lactam system in the dihydroisoquinolinone core undergoes nucleophilic additions (e.g., Michael additions) and electrophilic substitutions. describes carbonyl condensation with aldehydes to form benzylidene derivatives, while outlines cyclization via hydride anion migration using NaH. Reactivity at the C-1 and C-4 positions is influenced by electron-withdrawing substituents (e.g., Cl groups), which stabilize intermediates during rearrangements .

Advanced Research Questions

Q. How do reaction mechanisms differ between hydride anion migration (intermolecular) and proton transfer pathways in the synthesis of isoquinolinone derivatives?

- Methodological Answer : demonstrates that NaH-mediated reactions proceed via intermolecular hydride anion migration, validated by isotopic labeling and kinetic studies. In contrast, polyphosphoric acid (PPA) promotes proton loss-gain mechanisms, as seen in pyridyl-substituted derivatives. Computational studies (DFT calculations) can map transition states to distinguish activation barriers between pathways .

Q. What computational modeling approaches are suitable for predicting the bioactivity of 1-(2,4-dichlorophenyl)-dihydroisoquinolinone derivatives against enzymatic targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like acetylcholinesterase ( ) or kinase domains. Quantitative Structure-Activity Relationship (QSAR) models, incorporating descriptors such as ClogP and electrostatic potential maps, predict bioavailability and binding affinity. Substituent effects (e.g., oxadiazole rings in ) are analyzed using Hammett constants to correlate electronic properties with inhibitory potency .

Q. How does crystallographic packing (e.g., hydrogen bonding, π-π stacking) influence the physicochemical stability of dihydroisoquinolinone derivatives?

- Methodological Answer : Single-crystal X-ray diffraction ( ) reveals that N–H⋯O hydrogen bonds and C–H⋯π interactions stabilize layered structures. Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess melting points and polymorph transitions. Solvent choice during crystallization (e.g., Et₂O/CHCl₃ mixtures) is critical for avoiding amorphous byproducts .

Q. What strategies address regioselectivity challenges when introducing substituents to the isoquinolinone core?

- Methodological Answer : Directed ortho-metalation (DoM) using lithium bases or palladium-catalyzed C–H activation enables selective functionalization at C-6 or C-7 positions. highlights steric and electronic directing effects of methoxy groups. Microwave-assisted synthesis can enhance reaction specificity by reducing side-product formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.